REACTION_CXSMILES
|
[H-].[Na+].[Cl-].[PH4+].BrC1N=CC=CC=1C=O.C(=O)(O)[O-].[Na+].[Br:19][C:20]1[C:25]([CH:26]=[CH:27][O:28]C)=[CH:24][CH:23]=[CH:22][N:21]=1>CS(C)=O.C(O)=O>[Br:19][C:20]1[C:25]([CH2:26][CH:27]=[O:28])=[CH:24][CH:23]=[CH:22][N:21]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
phosphonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[PH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=N1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1C=COC
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1C=COC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
STIRRING
|
Details
|
was stirred at 60° C. for 16 hours and at 80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
before cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Most of formic acid was removed
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC=C1CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 864 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |